N-(2-methyl-4-nitrophenyl)oxepan-4-amine

Description

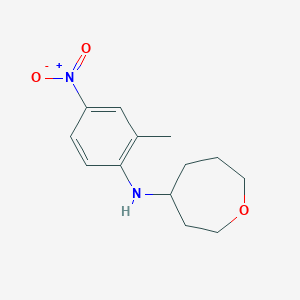

N-(2-Methyl-4-nitrophenyl)oxepan-4-amine is a synthetic organic compound featuring a seven-membered oxepane ring (a cyclic ether with six carbons and one oxygen) substituted at the 4-position with an amine group. This amine is further bonded to a 2-methyl-4-nitrophenyl aromatic moiety.

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)oxepan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-9-12(15(16)17)4-5-13(10)14-11-3-2-7-18-8-6-11/h4-5,9,11,14H,2-3,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFVGONORPPFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Shared Aromatic Moieties

Compounds sharing the 2-methyl-4-nitrophenyl group but differing in substituents or core structures are summarized below:

Key Observations:

- Bioactivity: FH535 and CDD-815202 demonstrate the significance of the 2-methyl-4-nitrophenyl group in targeting survivin (anti-cancer) and bacterial enzymes, respectively.

- Synthetic Utility : Ethylamine derivatives (e.g., and ) highlight the role of the 2-methyl-4-nitrophenyl group as a precursor in multi-step syntheses, particularly for heterocyclic amines .

- Ring Size Effects : The six-membered tetrahydro-2H-pyran-4-amine (Example 14, ) has a molecular weight of 399.2, suggesting that the seven-membered oxepane analog may exhibit enhanced conformational flexibility but reduced metabolic stability .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Polarity:

- Nitro Group Impact : The electron-withdrawing nitro group in all analogs contributes to low aqueous solubility, necessitating formulation adjustments (e.g., prodrug strategies).

- Oxepane vs.

Stability:

- Oxidative Sensitivity: The nitro group and aromatic amines in these compounds are prone to reduction under physiological conditions, as seen in the catalytic hydrogenation of N-methyl-2-(4-nitrophenyl)ethan-1-amine to yield amino intermediates () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.